Leiuropeptide II
Description
Leiuropeptide II is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is known for its high affinity and selectivity as a blocker of the ClC-2 chloride channel . This compound is part of a family of toxin-like peptides that exhibit unique structural features and biological activities .
Properties
Molecular Formula |
C125H199N39O47S6 |
|---|---|
Molecular Weight |
3192.6 g/mol |
IUPAC Name |
2-[[1-[4-carboxy-2-[[28,40,55-tris(4-aminobutyl)-71-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-(1-hydroxyethyl)-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135) |
InChI Key |
NDCNPIYRYDSDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO |
Origin of Product |
United States |
Preparation Methods
Leiuropeptide II is typically isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. The isolation process involves ion-exchange chromatography and mass spectrometry to select low molecular mass polypeptides . Synthetic routes for this compound involve solid-phase peptide synthesis, which allows for the precise assembly of its amino acid sequence . The reaction conditions for its synthesis include the use of protecting groups to prevent unwanted side reactions and the formation of disulfide bridges to stabilize its structure .
Chemical Reactions Analysis
Leiuropeptide II undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide bridges is a key reaction that stabilizes its three-dimensional structure . Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like dithiothreitol . The major products formed from these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity and stability .
Scientific Research Applications
Leiuropeptide II has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the structure and function of chloride channels . In biology, it serves as a model peptide for understanding the mechanisms of toxin action and channel inhibition . In medicine, this compound is being investigated for its potential therapeutic applications, including its use as a lead compound for developing new drugs that target chloride channels . Additionally, it has applications in the study of ion channel physiology and the development of diagnostic tools .
Mechanism of Action
Leiuropeptide II exerts its effects by selectively blocking the ClC-2 chloride channel . It slows the activation of ClC-2 by increasing the latency to first opening, but it does not inhibit open channels . The molecular targets of this compound include the ClC-2 chloride channel, and its mechanism of action involves binding to specific sites on the channel to prevent its activation . This inhibition of chloride channel activity can affect various physiological processes, including ion transport and cell volume regulation .
Comparison with Similar Compounds
Leiuropeptide II is similar to other toxin-like peptides found in scorpion venom, such as Leiuropeptide I and Leiuropeptide III . it is unique in its high affinity and selectivity for the ClC-2 chloride channel . Unlike other peptides that may target multiple ion channels, this compound is highly specific for ClC-2, making it a valuable tool for studying this particular channel . Other similar compounds include Leiurotoxin I, which acts on potassium channels, and various other scorpion toxins that target different ion channels .
This compound stands out due to its specificity and potential therapeutic applications, making it a compound of significant interest in scientific research .
Biological Activity
Leiuropeptide II is a biologically active compound derived from the venom of the scorpion species Leiurus quinquestriatus. This peptide has garnered attention for its potential therapeutic applications due to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound exhibits its biological activity primarily through interactions with cellular receptors and modulation of signaling pathways. Research indicates that this compound may act as a modulator of ion channels, particularly voltage-gated sodium channels, which are crucial in neurotransmission and muscle contraction. The peptide's interaction with these channels can lead to alterations in cellular excitability and neurotransmitter release.
Ion Channel Modulation
- Voltage-Gated Sodium Channels : this compound has been shown to inhibit sodium currents in neuronal cells, which can affect pain signaling pathways and may provide insights into analgesic applications.
- Calcium Channels : The peptide may also influence calcium ion influx, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antitumor Effects : Research indicates that this compound may possess antitumor properties by inducing apoptosis in cancer cells. This is particularly relevant in the context of certain types of leukemia and solid tumors.
- Neuroprotective Effects : The peptide has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Studies
Several studies have highlighted the potential applications of this compound in medical science:
- Antimicrobial Efficacy :
- Antitumor Activity :
- Neuroprotection :
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. How is Leiuropeptide II identified and structurally characterized in scorpion venom?
- Methodological Answer : Identification begins with venom fractionation using HPLC or LC-MS, followed by Edman degradation or tandem mass spectrometry for sequence determination. Structural characterization employs ¹H-NMR for 3D conformation analysis, X-ray crystallography for atomic-level resolution, and circular dichroism (CD) spectroscopy to assess secondary structures like α-helices or β-sheets. Purity validation requires ≥95% via reverse-phase HPLC and MALDI-TOF mass spectrometry .
Q. What in vitro assays are optimal for assessing this compound’s bioactivity?
- Methodological Answer : Electrophysiological assays (e.g., patch-clamp on voltage-gated ion channels) quantify modulation of ion currents. Fluorescence-based calcium imaging can track intracellular Ca²⁺ flux in neuronal cell lines. Dose-response curves (EC₅₀/IC₅₀) and selectivity profiling against related ion channels (e.g., Naᵥ, Kᵥ) are critical. Include positive controls (e.g., known inhibitors) and validate results across ≥3 biological replicates .
Q. How can researchers ensure the purity and stability of synthetic this compound in experimental settings?
- Methodological Answer : Synthetic peptides require strict quality control:
- Purity : ≥95% via analytical HPLC and mass spectrometry.
- Stability : Lyophilize in inert atmospheres; store at −80°C with desiccants.
- Buffer compatibility : Test solubility in PBS, Tris-HCl, or artificial cerebrospinal fluid using dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How to resolve contradictions in functional data between this compound’s in vitro and ex vivo effects?
- Methodological Answer : Discrepancies may arise from assay sensitivity or model complexity. Address this by:
- Dose-response calibration : Compare effective concentrations across systems (e.g., isolated cells vs. tissue preparations).
- Context-specific factors : Account for tissue-specific ion channel isoforms or metabolic degradation using protease inhibitors.
- Meta-analysis : Pool data from ≥5 independent studies to identify confounding variables (e.g., temperature, pH) .
Q. What experimental designs are optimal for studying this compound’s in vivo mechanisms in animal models?
- Methodological Answer :
- Model selection : Use transgenic rodents (e.g., Naᵥ1.7-knockout mice) to isolate target channels.
- Delivery routes : Intrathecal or intracerebroventricular injections for CNS effects; intravenous for systemic actions.
- Endpoint assays : Combine behavioral tests (e.g., hot-plate analgesia) with immunohistochemistry to map neuronal activation (c-Fos expression). Adhere to ARRIVE guidelines for ethical reproducibility .
Q. How can structure-activity relationship (SAR) studies improve this compound’s specificity for therapeutic targets?
- Methodological Answer :
- Alanine scanning : Systematically replace residues to identify critical binding motifs.
- MD simulations : Use GROMACS or AMBER to model peptide-receptor dynamics over 100+ ns trajectories.
- In vitro validation : Test analogs in ion channel selectivity panels (e.g., FLIPR assays) .
Q. What strategies integrate multi-omics data to explore this compound’s systemic impacts?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated tissues to identify dysregulated pathways (e.g., MAPK/ERK).
- Proteomics : SILAC labeling + LC-MS/MS to quantify post-translational modifications.
- Bioinformatics : Use STRING or KEGG for network analysis; apply Fisher’s exact test with Benjamini-Hochberg correction for false discovery .
Q. How to assess long-term stability and aggregation propensity of this compound in formulation studies?
- Methodological Answer :
- Accelerated aging : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via SEC-HPLC.
- Aggregation assays : Thioflavin T fluorescence for amyloid detection; TEM for fibril visualization.
- Thermodynamic stability : Differential scanning calorimetry (DSC) to measure melting temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
